N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a cyclohexane carboxamide group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Butyl Chain: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Linking the Cyclohexane Carboxamide: The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxylic acid or its derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE
- N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE
Uniqueness
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is unique due to the presence of the butyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its methyl or ethyl analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C21H31N3O |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H31N3O/c1-2-3-16-24-19-13-8-7-12-18(19)23-20(24)14-9-15-22-21(25)17-10-5-4-6-11-17/h7-8,12-13,17H,2-6,9-11,14-16H2,1H3,(H,22,25) |
InChI Key |
BPWPZZQLMBQMMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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